![molecular formula C13H14N2O5S2 B345067 5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid CAS No. 361159-47-9](/img/structure/B345067.png)
5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid is a complex organic compound with a molecular formula of C13H14N2O5S2 It is characterized by the presence of a benzothiazole ring, a methylsulfonyl group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative. The introduction of the methylsulfonyl group is usually carried out via sulfonation reactions using reagents such as methylsulfonyl chloride. The final step involves the coupling of the benzothiazole derivative with a pentanoic acid derivative under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The amino group on the benzothiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid analogs: Compounds with similar structures but different substituents on the benzothiazole ring or the pentanoic acid moiety.
Benzothiazole derivatives: Compounds containing the benzothiazole ring but lacking the methylsulfonyl or pentanoic acid groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-22(19,20)8-5-6-9-10(7-8)21-13(14-9)15-11(16)3-2-4-12(17)18/h5-7H,2-4H2,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWNKNPDVIPUCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Fluorophenyl)-4-[(2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B344984.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B344986.png)
![4-Chloro-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]-1-methoxybenzene](/img/structure/B344992.png)

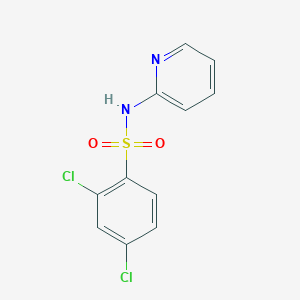
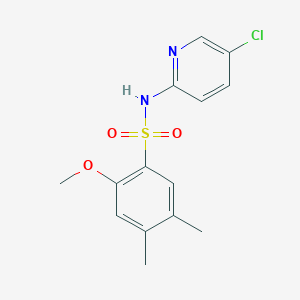
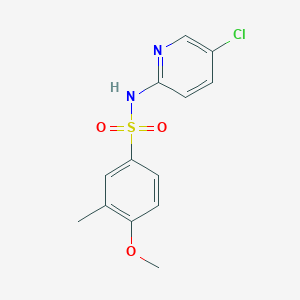
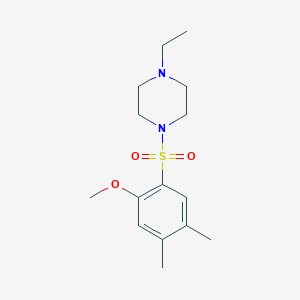
amine](/img/structure/B345005.png)
amine](/img/structure/B345008.png)
amine](/img/structure/B345009.png)
![1-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole](/img/structure/B345013.png)
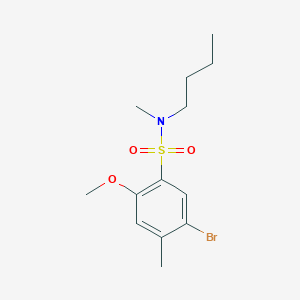
![(4-{[(4-Ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B345023.png)
